molecular formula C5H4N4O B021763 1-Hydroxy-7-azabenzotriazole CAS No. 39968-33-7

1-Hydroxy-7-azabenzotriazole

Cat. No. B021763
Key on ui cas rn: 39968-33-7
M. Wt: 136.11 g/mol
InChI Key: FPIRBHDGWMWJEP-UHFFFAOYSA-N
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Patent
US05644029

Procedure details

To 13.58 g of 2-nitro-3-methoxypyridine was added 26.4 mL of 95% hydrazine, 10.4 mL of water and 15.3 mL of DMF. The mixture was carefully warmed to about 70° on a hot plate. Spontaneous warming then set in, the temperature rising to about 80° as the solid dissolved. The solution was set aside for 24 hr and then evaporated from a water bath with the aid of a water aspirator to remove excess hydrazine and water. The dark green residue was cooled in an ice bath, diluted with 50 mL of water and acidified to Congo Red with concentrated hydrochloric acid (ca. 17 ml). A yellow-straw-colored solid separated and was filtered and washed with a little cold water to give 6.25 g (52.1%) of HOAt upon recrystallization from 75 mL of water gave 5.46 g (45.5%) of nearly colorless crystals, mp 216°-217° 1H NMR (CDCl3 -DMSO-d6): δ 7.35 (dd, 1, β-H), 8.3 (dd, 1, γ-H), 8.66 (dd, 1, α-H); Jα,β =4.2 Hz, Jβ,γ =8.2 Hz, Jα,γ =1.6 Hz. Evaporation of the filtrate gave an additional 0.14 g of the pure hydroxy compound so the total yield was 5.6 g (46.7%).
Quantity
13.58 g
Type
reactant
Reaction Step One
Quantity
26.4 mL
Type
reactant
Reaction Step One
Name
Quantity
10.4 mL
Type
reactant
Reaction Step One
Name
Quantity
15.3 mL
Type
solvent
Reaction Step One
Name
Yield
52.1%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:9](OC)=[CH:8][CH:7]=[CH:6][N:5]=1)([O-])=[O:2].[NH2:12][NH2:13].O>CN(C=O)C>[CH:7]1[CH:6]=[N:5][C:4]2[N:1]([OH:2])[N:12]=[N:13][C:9]=2[CH:8]=1

Inputs

Step One
Name
Quantity
13.58 g
Type
reactant
Smiles
[N+](=O)([O-])C1=NC=CC=C1OC
Name
Quantity
26.4 mL
Type
reactant
Smiles
NN
Name
Quantity
10.4 mL
Type
reactant
Smiles
O
Name
Quantity
15.3 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was carefully warmed to about 70° on a hot plate
TEMPERATURE
Type
TEMPERATURE
Details
Spontaneous warming
CUSTOM
Type
CUSTOM
Details
rising to about 80° as the solid
DISSOLUTION
Type
DISSOLUTION
Details
dissolved
CUSTOM
Type
CUSTOM
Details
evaporated from a water bath with the aid of a water
CUSTOM
Type
CUSTOM
Details
to remove excess hydrazine and water
TEMPERATURE
Type
TEMPERATURE
Details
The dark green residue was cooled in an ice bath
ADDITION
Type
ADDITION
Details
diluted with 50 mL of water
CUSTOM
Type
CUSTOM
Details
A yellow-straw-colored solid separated
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with a little cold water

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C1=CC2=C(N=C1)N(N=N2)O
Measurements
Type Value Analysis
AMOUNT: MASS 6.25 g
YIELD: PERCENTYIELD 52.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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